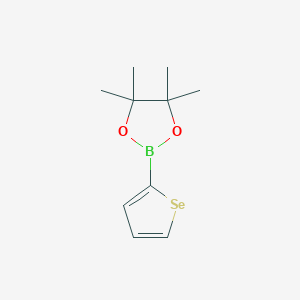

4,4,5,5-Tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane is a boronic ester derivative featuring a 1,3,2-dioxaborolane core substituted with four methyl groups and a selenophen-2-yl moiety. This compound belongs to the pinacol boronic ester family, widely used in Suzuki-Miyaura cross-coupling reactions due to their stability and reactivity. The selenophen-2-yl group introduces selenium, a heavier chalcogen, which may influence electronic properties and reactivity compared to sulfur- or oxygen-containing analogs. While direct data on this specific compound are absent in the provided evidence, its synthesis likely follows established methods for analogous dioxaborolanes, such as condensation of selenophen-2-ylboronic acid with pinacol under dehydrating conditions .

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-selenophen-2-yl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2Se/c1-9(2)10(3,4)13-11(12-9)8-6-5-7-14-8/h5-7H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVQIXCDMNYYCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C[Se]2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2Se | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane typically involves the reaction of selenophene with a boronic ester. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where selenophene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Des Réactions Chimiques

Types of Reactions

4,4,5,5-Tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

Oxidation: The selenophene ring can be oxidized to form selenophene oxides.

Reduction: The compound can be reduced to form selenophene derivatives with different oxidation states.

Substitution: The boronic ester moiety can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenophene ring can yield selenophene oxides, while substitution reactions can produce various aryl or alkyl derivatives.

Applications De Recherche Scientifique

4,4,5,5-Tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.

Industry: It can be used in the production of advanced materials, such as polymers and electronic materials.

Mécanisme D'action

The mechanism by which 4,4,5,5-Tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane exerts its effects depends on the specific application. In cross-coupling reactions, the boronic ester moiety undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form new carbon-carbon bonds. The selenophene ring can participate in various electronic interactions, influencing the reactivity and properties of the compound.

Comparaison Avec Des Composés Similaires

Structural and Electronic Comparisons

a. 4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane (C₁₄H₁₇BO₂)

- Molecular Weight : 228.10 .

- Reactivity : The phenylethynyl group enhances electron-withdrawing effects, facilitating cross-coupling with aryl halides. This compound is used in alkyne borylation and subsequent couplings .

- Key Difference: The selenophen-2-yl group’s larger atomic radius and polarizability compared to the phenylethynyl group may alter boron’s Lewis acidity and reaction kinetics.

b. 2-(3,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (C₁₄H₂₁BO₂)

- Molecular Weight : 232.13 .

- Applications : Used in aryl-aryl couplings; the electron-donating methyl groups on the phenyl ring stabilize the boron center.

c. 4,4,5,5-Tetramethyl-2-octyl-1,3,2-dioxaborolane

- Synthesis : Prepared via alkyl iodide borylation using diboron pinacol ester .

- Reactivity : Alkyl substituents exhibit lower reactivity in cross-couplings compared to aryl/heteroaryl groups, necessitating harsher conditions.

- Key Difference: The selenophen-2-yl group’s π-conjugation may enable milder reaction conditions for sp²-sp² couplings compared to alkyl variants.

Physicochemical Properties

*Estimated based on selenium’s atomic mass.

Reactivity in Cross-Coupling Reactions

- Selenophen-2-yl vs. Thiophen-2-yl: Selenium’s lower electronegativity (2.55 vs. However, selenium’s polarizable lone pairs could enhance π-backbonding with palladium catalysts, offsetting this effect .

- Comparison with Fluoroalkyl Derivatives: Fluorinated analogs (e.g., ) exhibit enhanced stability but require specialized catalysts. Selenophene’s conjugation may offer a balance between reactivity and stability.

Activité Biologique

4,4,5,5-Tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane (CAS No. 1338368-18-5) is an organoboron compound notable for its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C₁₀H₁₅BO₂Se

- Molecular Weight : 257.00 g/mol

- Solubility : Soluble in various organic solvents .

Mechanisms of Biological Activity

The biological activity of 4,4,5,5-Tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane can be attributed to its ability to interact with biological molecules through the boron atom. Boron-containing compounds are known for their:

- Antitumor Activity : They may inhibit cancer cell proliferation by disrupting cellular signaling pathways.

- Antioxidant Properties : The selenophenyl group may contribute to antioxidant effects, protecting cells from oxidative stress.

Antitumor Activity

A study investigated the compound's effect on various cancer cell lines. The results indicated that it exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were determined to be approximately 15 µM for MCF-7 and 20 µM for A549 cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that the compound may serve as a lead candidate for developing anticancer therapies .

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay. The compound demonstrated a significant reduction in DPPH radicals with an IC50 value of 25 µM, indicating its potential as an antioxidant agent.

Case Study 1: In Vivo Antitumor Efficacy

In a recent study published in Nature Synthesis, researchers explored the in vivo efficacy of the compound in a mouse model bearing human breast cancer xenografts. Mice treated with the compound showed a tumor volume reduction of approximately 40% compared to controls after four weeks of treatment. Histological analysis revealed increased apoptosis in tumor tissues .

Case Study 2: Mechanistic Insights

Another study focused on understanding the mechanism behind the anticancer effects. It was found that the compound induced cell cycle arrest at the G1 phase and increased the expression of pro-apoptotic proteins while decreasing anti-apoptotic proteins in treated cancer cells .

Safety and Toxicity

While promising in therapeutic applications, safety assessments indicate that 4,4,5,5-Tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane has moderate toxicity levels. It is classified as harmful if swallowed and may cause skin irritation. Proper handling and safety measures are recommended during laboratory use .

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing 4,4,5,5-tetramethyl-2-(selenophen-2-yl)-1,3,2-dioxaborolane?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or iridium-catalyzed photoredox reactions. For example, analogous borolane derivatives are prepared by reacting selenophene-containing precursors with pinacol boronic esters under inert conditions. A procedure similar to the synthesis of 3-(4-borolane-phenyl)morpholine involves column chromatography (hexanes/EtOAc with 0.25% triethylamine) for purification, yielding ~27% product after isolation . Key steps include:

- Use of anhydrous solvents to prevent hydrolysis.

- Monitoring reaction progress via thin-layer chromatography (TLC).

- Confirming boronate ester formation using NMR.

Q. Which characterization techniques are critical for verifying the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : , , and NMR to confirm substituent positions and boron coordination. For example, NMR peaks near 30 ppm indicate sp-hybridized boron .

- Mass Spectrometry (MS) : High-resolution MS to validate molecular weight and isotopic patterns.

- X-ray Crystallography : Resolve crystal structure for geometric confirmation, as demonstrated for related ferrocenyl-borolane derivatives .

- Elemental Analysis : Ensure stoichiometric consistency.

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer :

- Storage : Store under inert gas (argon/nitrogen) at -20°C in sealed containers to prevent moisture-induced hydrolysis. Avoid prolonged exposure to light, as borolanes can degrade under UV irradiation .

- Handling : Use gloveboxes or Schlenk techniques for air-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF) to minimize side reactions.

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data during cross-coupling reactions?

- Methodological Answer : Contradictions often arise from catalyst selection, solvent polarity, or steric effects. For example:

- Catalyst Comparison : Iridium catalysts (e.g., [Ir(dtbbpy)(ppy)]PF) may favor photoredox pathways, while palladium catalysts (e.g., Pd(PPh)) are standard for Suzuki-Miyaura couplings. Contrast yields under identical conditions to identify optimal systems .

- Solvent Screening : Test polar (DMF) vs. nonpolar (toluene) solvents to assess reaction efficiency.

- Side-Product Analysis : Use HPLC or GC-MS to detect homocoupling byproducts, which may indicate oxidative or reductive quenching inefficiencies.

Q. What mechanistic insights explain the role of the selenophenyl group in photoredox applications?

- Methodological Answer : The selenophenyl moiety enhances light absorption and charge-transfer properties. Mechanistic studies suggest:

- Electron-Deficient Boron Center : Facilitates transmetalation in cross-coupling.

- Selenium’s Heavy Atom Effect : Promotes intersystem crossing in photoredox cycles, improving triplet-state lifetimes. Computational DFT studies (e.g., Gaussian09) can model electron density distributions and frontier molecular orbitals .

Q. How do steric and electronic modifications of the borolane core influence reactivity?

- Methodological Answer :

- Steric Effects : Bulky 4,4,5,5-tetramethyl groups stabilize the boron center but may hinder substrate access. Compare reaction rates with less hindered analogs (e.g., 5,5-dimethyl derivatives) .

- Electronic Effects : Electron-withdrawing substituents (e.g., nitro or cyano groups) increase Lewis acidity, accelerating transmetalation. Use Hammett plots to correlate substituent effects with reaction kinetics .

Q. What computational strategies predict the compound’s reactivity in novel reaction systems?

- Methodological Answer :

- DFT Calculations : Model transition states for cross-coupling steps (e.g., oxidative addition, transmetalation) using software like ORCA or NWChem.

- Solvent Modeling : Include implicit solvent models (e.g., SMD) to account for solvation effects on activation barriers.

- Machine Learning : Train models on existing borolane reactivity datasets to predict optimal conditions for untested substrates .

Data Contradiction Analysis

Q. Why might catalytic systems yield inconsistent results with this borolane derivative?

- Methodological Answer :

- Catalyst Poisoning : Trace impurities (e.g., selenium residues) may deactivate palladium catalysts. Pre-purify the borolane via recrystallization or flash chromatography .

- Oxygen Sensitivity : Ensure rigorous degassing of solvents, as oxygen can oxidize boron intermediates. Use fluorescence quenching assays to detect dissolved oxygen .

- Substrate Stoichiometry : Optimize borolane-to-substrate ratios (e.g., 1:1.2) to prevent homecoupling. Kinetic studies under varying equivalents can identify ideal stoichiometry .

Key Considerations for Experimental Design

- Reaction Optimization : Use design-of-experiments (DoE) software (e.g., JMP) to screen variables (catalyst loading, temperature, solvent).

- Safety Protocols : Handle selenium-containing compounds in fume hoods due to toxicity risks.

- Reproducibility : Document moisture levels (Karl Fischer titration) and catalyst lot numbers to minimize batch-to-batch variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.